N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyrazine-2-yloxy group at position 3 and a carboxamide group at position 1. This compound’s structure combines elements of pyrazine (a nitrogen-containing heterocycle) and pyrrolidine (a five-membered saturated ring), which may influence its biological activity, particularly in targeting enzymes or receptors such as kinases .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-8-12-1-2-14-15(7-12)24-11-23-14)21-6-3-13(10-21)25-16-9-18-4-5-19-16/h1-2,4-5,7,9,13H,3,6,8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCRANNXWZCYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the pyrazin-2-yloxy group: This step involves the nucleophilic substitution of a suitable pyrazine derivative with an appropriate leaving group.
Construction of the pyrrolidine-1-carboxamide core: This can be synthesized through the reaction of pyrrolidine with a carboxylic acid derivative, followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effects on A549 lung cancer cells and MCF-7 breast cancer cells. The results indicated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines, which play a significant role in inflammatory responses.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of pyrazine and dioxole compounds often exhibit activity against various bacterial strains.
Evaluation of Antimicrobial Efficacy
In vitro studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential use in developing new antibiotics .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against cancer cell lines (A549, MCF-7) |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines |
| Antimicrobial | Shows activity against various bacterial strains |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Contrasts :
- Azabicycloheptane derivatives () use sulfonate intermediates and SN2 reactions, emphasizing rigid scaffold construction .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzo[d][1,3]dioxole moiety , a pyrazin-2-yloxy group , and a pyrrolidine-1-carboxamide core . Its molecular formula is with a molecular weight of 325.28 g/mol. The structural complexity suggests multiple sites for biological interaction, making it a candidate for various therapeutic applications .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown effective inhibition of sodium channels, particularly Na v1.1 channels, which are crucial in the pathophysiology of epilepsy. In one study, a derivative exhibited an effective dose (ED50) of 4.3 mg/kg and a toxic dose (TD50) of 160.9 mg/kg in mice, indicating a high protective index .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. It may modulate ion channel activity or inhibit certain enzymatic pathways, leading to its observed pharmacological effects .
In Vitro Studies
In vitro experiments have demonstrated that derivatives of this compound can significantly inhibit neuronal excitability by blocking sodium channels. This action is particularly relevant for developing new anticonvulsant medications aimed at treating epilepsy .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been performed on similar compounds to determine how variations in structure affect biological activity. For example, modifications to the pyrazinyl or dioxole components can enhance or diminish anticonvulsant efficacy. This information is crucial for guiding future synthesis and optimization of new derivatives .
Data Table: Biological Activity Summary
| Activity | Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|
| Anticonvulsant | This compound | 4.3 | 160.9 | 37.4 |
Case Studies
One notable case study involved the evaluation of a related compound's effectiveness as an anticonvulsant in animal models. The study found that the compound not only reduced seizure frequency but also exhibited minimal side effects compared to traditional anticonvulsants, suggesting a favorable safety profile .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under reflux conditions to couple pyrrolidine-carboxylic acid derivatives with benzodioxole-containing amines .
- Heterocyclic ring functionalization : Pyrazine rings are introduced via nucleophilic substitution (e.g., pyrazin-2-ol reacting with pyrrolidine intermediates under basic conditions) .
- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may protect amines during synthesis, followed by acidic cleavage .
Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediates | Yield (%) |
|---|---|---|---|
| Amide Coupling | DCC/DMAP, CH₂Cl₂, 0°C → RT | N-pyrrolylcarboxamide | 65–80 |
| Pyrazine Attachment | Pyrazin-2-ol, K₂CO₃, DMF | 3-(pyrazin-2-yloxy)pyrrolidine | 70–85 |
Q. How is the purity and structural integrity of this compound verified?
- Chromatography : HPLC (High-Performance Liquid Chromatography) with ≥98% purity thresholds, as seen in analogous benzodioxole derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₉H₁₈N₄O₄ requires m/z 390.1295) .
Advanced Research Questions
Q. How can researchers optimize the amide coupling step to improve yields?
- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of polar intermediates .
- Catalyst Screening : Test alternatives to DCC, such as EDC/HOBt, to reduce byproduct formation .
- Temperature Control : Gradual warming from 0°C to RT minimizes side reactions (e.g., racemization) .
- Automated Synthesis : Use flow reactors for precise stoichiometry and reduced human error, achieving yields >90% in scaled protocols .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Re-evaluate Binding Poses : Use molecular dynamics simulations to assess protein flexibility, as rigid docking may overlook allosteric sites .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) to confirm target engagement .
- Functional Assays : Measure downstream effects (e.g., kinase inhibition for TRK targets) to correlate docking scores with activity .
Q. How can byproducts during synthesis be identified and mitigated?
- LC-MS Monitoring : Detect early-stage impurities (e.g., unreacted amines or over-alkylated species) .
- Byproduct Isolation : Use preparative TLC or column chromatography to isolate side products for structural elucidation via NMR .
- Reaction Optimization : Adjust stoichiometry (e.g., excess pyrazin-2-ol to prevent diastereomer formation) or employ scavengers (e.g., polymer-bound thiourea for carbodiimide byproducts) .
Data-Driven Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
